2-(2,2,2-trifluoroacetyl)benzaldehyde
Description
Properties
CAS No. |
2470440-13-0 |
|---|---|
Molecular Formula |
C9H5F3O2 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Drug Development : 2-(2,2,2-trifluoroacetyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the metabolic stability and bioavailability of drug candidates. For instance, it has been utilized in the development of novel antimalarial agents and other therapeutic compounds that target mitochondrial pathways .
Case Study : A study highlighted the use of this compound in synthesizing ω-(dimethylamino)-alkylethyl derivatives which exhibit significant biological activity against certain diseases . The incorporation of trifluoromethyl groups is known to influence the pharmacokinetic properties of drugs.
Agrochemicals
Pesticide Formulation : The unique properties of fluorinated compounds like this compound make them valuable in developing agrochemicals. The compound can enhance the efficacy and stability of pesticide formulations, providing better protection against pests while minimizing environmental impact .
Research Findings : Research indicates that fluorinated agrochemicals often demonstrate improved performance due to their enhanced lipophilicity and stability under various environmental conditions .
Material Science
Polymer Chemistry : In material science, this compound can be used as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Application Example : The compound has been employed in synthesizing functionalized polymers that are used in coatings and adhesives with enhanced performance characteristics due to their fluorinated nature .
Comparison with Similar Compounds
Positional Isomers
- 4-(Trifluoroacetyl)benzaldehyde: The para-isomer of the target compound exhibits similar electronic effects but distinct steric and reactivity profiles due to its substitution pattern.
- 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0) : Replacing the trifluoroacetyl group with a trifluoromethyl (–CF₃) group diminishes electron withdrawal, leading to lower reactivity in nucleophilic additions. This compound is commercially available and used in fluorinated material synthesis .
Substituted Derivatives
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde (CAS 155908-58-0) : The trifluoroethoxy (–OCH₂CF₃) group provides electron withdrawal but lacks the carbonyl functionality, resulting in reduced polarity and altered solubility compared to the trifluoroacetyl analog .
- Pentafluorobenzaldehyde : A perfluorinated derivative with five fluorine atoms on the aromatic ring, offering extreme electron deficiency and high thermal stability, unlike the partially fluorinated target compound .
Physical Properties
While exact data for 2-(2,2,2-trifluoroacetyl)benzaldehyde are unavailable, comparisons with structurally related compounds reveal trends:
Key Observations :
- Trifluoroacetyl derivatives generally exhibit higher polarity and lower solubility in non-polar solvents compared to trifluoromethyl analogs.
- Ortho-substituted compounds often display lower melting points due to reduced symmetry compared to para-isomers .
Research Findings
- Trifluoromethylation Efficiency : The trifluoroacetyl group outperforms trifluoromethyl in generating trifluoromethylated products under reductive conditions, achieving yields up to 58% with Pt/C catalysts .
- Electrophilicity Hierarchy : Reactivity follows the order –COCF₃ > –CF₃ > –OCH₂CF₃ in nucleophilic additions, as demonstrated by kinetic studies .
Q & A
Q. What are the established synthetic methodologies for preparing 2-(2,2,2-trifluoroacetyl)benzaldehyde, and what reaction conditions optimize yield?
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Key techniques include:
- ¹⁹F NMR : A singlet near -70 ppm confirms the trifluoroacetyl group (CF₃) .
- ¹H NMR : Aldehyde proton resonance appears at δ 9.8–10.2 ppm, deshielded by the electron-withdrawing CF₃ group .
- FTIR : Strong C=O stretches at 1700–1720 cm⁻¹ (trifluoroacetyl) and 1680–1700 cm⁻¹ (aldehyde) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₁₀H₆F₃O₂ for the target compound) .
Purity validation via HPLC (≥95%) is critical to avoid confounding biological results .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroacetyl group influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?
The CF₃ group significantly alters electronic properties:
- Enhanced Electrophilicity : The aldehyde carbonyl becomes more electrophilic due to the -I effect of CF₃, accelerating nucleophilic attacks (e.g., Grignard additions) .
- Steric Effects : Bulkier substituents near the aldehyde (e.g., piperazine in 4-[4-(trifluoroacetyl)piperazin-1-yl]benzaldehyde) may hinder reactivity .
- Computational Insights : Density Functional Theory (DFT) studies on analogous compounds reveal reduced electron density at the aldehyde carbon, corroborating experimental kinetics .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., <97% purity) in commercial samples can skew bioactivity results . Validate via HPLC and NMR before assays.
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect permeability and activity .
- Structural Analogues : Minor substituent changes (e.g., fluoro vs. chloro in ortho positions) drastically alter target binding .
Table 2. Comparative Bioactivity of Trifluoroacetyl-Benzaldehyde Analogues
| Compound | Bioactivity (IC₅₀) | Assay System | Reference |
|---|---|---|---|
| 2-(2,2,2-Trifluoroacetyl)nicotinonitrile | 12 µM (Anticancer) | HeLa cells | |
| 4-[4-(Trifluoroacetyl)piperazinyl]benzaldehyde | Inactive | Enzyme inhibition |
Q. How should researchers handle air-sensitive this compound derivatives during storage and experimentation?
- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation .
- Handling : Perform reactions in gloveboxes or Schlenk lines for air-sensitive steps .
- Stability Tests : Monitor degradation via TLC or NMR over 24–72 hours to establish shelf-life .
Methodological Recommendations
- Experimental Design : Include control reactions without the CF₃ group to isolate its electronic effects .
- Data Analysis : Use multivariate regression to correlate substituent positions (e.g., meta vs. para) with reactivity trends .
- Safety Protocols : Follow GHS guidelines for aldehydes (e.g., PPE, fume hoods) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
